2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
CAS No.: 2121515-04-4
Cat. No.: VC11661030
Molecular Formula: C13H14BClF4O2
Molecular Weight: 324.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121515-04-4 |
---|---|
Molecular Formula | C13H14BClF4O2 |
Molecular Weight | 324.51 g/mol |
IUPAC Name | 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 |
Standard InChI Key | YZWHKVXPPZDROO-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester features a benzene ring substituted at positions 2 (chloro), 3 (trifluoromethyl), and 5 (fluoro), with the carboxylic acid group at position 1 esterified with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester moiety enhances lipophilicity and stability compared to the free acid form, making it advantageous for specific synthetic applications .
Table 1: Key Structural Features
Position | Substituent | Functional Group Role |
---|---|---|
1 | Pinacol ester | Stabilizes carboxylic acid |
2 | Chloro (-Cl) | Electron-withdrawing |
3 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing |
5 | Fluoro (-F) | Electron-withdrawing |
Synthesis and Manufacturing
Proposed Synthesis Steps
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Halogenation: Sequential chlorination and fluorination of a trifluoromethyl-substituted benzene precursor.
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Lithiation: Treatment with tert-butyl lithium in the presence of tertiary amines (e.g., Tetramethyl Ethylene Diamine) to generate a lithium intermediate .
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Carboxylation: Reaction with dry ice (CO₂) to form the benzoic acid.
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Esterification: Coupling with pinacol using standard esterification catalysts (e.g., DCC/DMAP).
Table 2: Comparative Reaction Conditions
Physical and Chemical Properties
Physicochemical Parameters
Data extrapolated from analogous compounds suggest the following properties:
Table 3: Estimated Properties
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The pinacol ester group serves as a protective moiety for carboxylic acids, enabling reactions at other positions without decarboxylation. For instance, in palladium-catalyzed cross-couplings, the ester stabilizes the aromatic ring during halogen exchange or nucleophilic substitutions .
Pharmaceutical Relevance
While no direct pharmacological data exists for this compound, boronic acid pinacol esters (e.g., SX-517) demonstrate noncompetitive antagonism of chemokine receptors, highlighting the therapeutic potential of esterified aromatic systems . The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets.
Future Perspectives
Research Directions
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